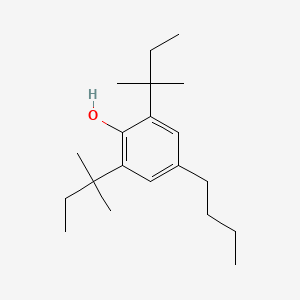
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol is a phenolic compound characterized by its unique structure, which includes a butyl group and two 2-methylbutan-2-yl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol typically involves Friedel-Crafts alkylation reactions. In this process, an alkyl halide reacts with a phenol in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert alkyl groups to carbonyl groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sulfuric acid or aluminum chloride facilitate electrophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenol ring .
Applications De Recherche Scientifique
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various materials.
Mécanisme D'action
The mechanism of action of 4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the alkyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Used as a stabilizer in polymers.
2,6-Di-tert-butyl-4-(dimethylbenzyl)phenol: Utilized in the production of high-performance materials
Uniqueness
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol is unique due to its specific combination of butyl and 2-methylbutan-2-yl groups, which confer distinct chemical and physical properties. These structural features make it particularly suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
94098-67-6 |
|---|---|
Formule moléculaire |
C20H34O |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
4-butyl-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C20H34O/c1-8-11-12-15-13-16(19(4,5)9-2)18(21)17(14-15)20(6,7)10-3/h13-14,21H,8-12H2,1-7H3 |
Clé InChI |
OLKXWPLHZNRKNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
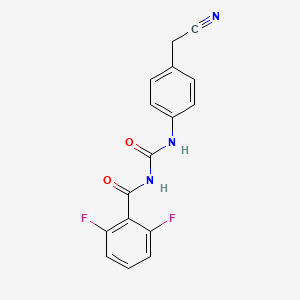
![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
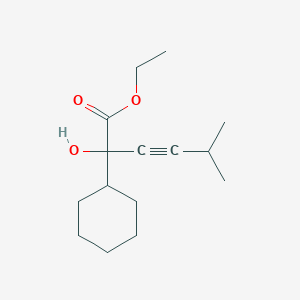
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
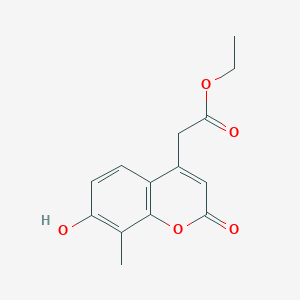
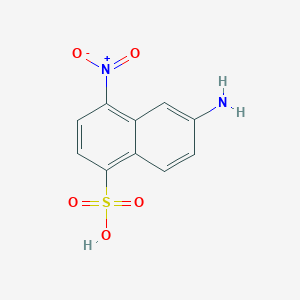
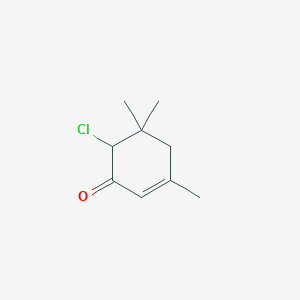

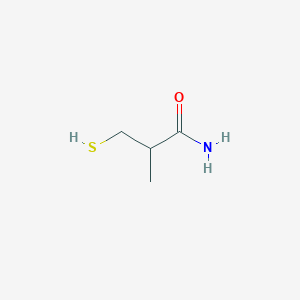
methanone](/img/structure/B14356559.png)
